molecular formula C22H18O3 B12734499 3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one CAS No. 113576-40-2

3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one

Cat. No.: B12734499
CAS No.: 113576-40-2
M. Wt: 330.4 g/mol
InChI Key: SMCSDTAUVCKFTC-UHFFFAOYSA-N
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Description

3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one is a complex organic compound with a unique structure that includes a cyclopropylacetyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one typically involves multiple steps, including the formation of the cyclopropylacetyl group and the introduction of the hydroxy group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the cyclopropylacetyl group.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can yield a simpler hydrocarbon structure.

Scientific Research Applications

3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(cyclopropylacetyl)-11b-hydroxy-1,11b-dihydro-2H-cyclopenta[l]phenanthren-2-one
  • 3,3a-dihydro-1(2H)-azulenone

Uniqueness

3,3a-Dihydro-1-(cyclopropylacetyl)-3a-hydroxy-2H-cyclopenta(l)phenanthren-2-one is unique due to its specific structural features, such as the cyclopropylacetyl group and the hydroxy group

Properties

CAS No.

113576-40-2

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

1-(2-cyclopropylacetyl)-3a-hydroxy-3H-cyclopenta[l]phenanthren-2-one

InChI

InChI=1S/C22H18O3/c23-18(11-13-9-10-13)20-19(24)12-22(25)17-8-4-3-6-15(17)14-5-1-2-7-16(14)21(20)22/h1-8,13,25H,9-12H2

InChI Key

SMCSDTAUVCKFTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3(CC2=O)O

Origin of Product

United States

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